molecular formula C8H5ClF3NO B8113246 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone

1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone

Cat. No.: B8113246
M. Wt: 223.58 g/mol
InChI Key: VVDNKCXVASDVKZ-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone is an organic compound with the molecular formula C8H5ClF3NO It is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-(trifluoromethyl)pyridine.

    Acylation Reaction: The key step involves the acylation of 5-chloro-2-(trifluoromethyl)pyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent addition, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Substituted pyridyl ethanones.

    Reduction: 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanol.

    Oxidation: 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]acetic acid.

Scientific Research Applications

1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The chlorine atom can participate in halogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 1-[5-Chloro-4-(trifluoromethyl)-2-pyridyl]ethanone
  • 1-[3-Chloro-5-(trifluoromethyl)phenyl]ethanone
  • 1-[4-Chloro-2-(trifluoromethyl)phenyl]ethanone

Comparison: 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. The position of the chlorine and trifluoromethyl groups can significantly affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDNKCXVASDVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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